2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a fascinating compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its complex structure, featuring various functional groups such as methoxy, dimethyl, and sulfonamide, makes it a versatile entity for different reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available benzenesulfonamide derivatives.
Methoxylation and Dimethylation: : These steps involve introducing methoxy and dimethyl groups under controlled conditions using methylating agents.
Quinoline Formation: : This can be achieved via cyclization reactions, often under high-temperature conditions.
Sulfonylation: : Adding the sulfonyl group usually requires sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized through continuous flow chemistry, where reactions are carried out in a streamlined, controlled manner. Large-scale sulfonation reactors and advanced purification techniques ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can be oxidized under strong oxidizing conditions, transforming it into a more reactive species.
Reduction: : The sulfonamide group can undergo reduction, often leading to the cleavage of the sulfonyl group.
Substitution: : The aromatic ring can participate in various substitution reactions, often facilitated by electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents like chlorine or bromine, Lewis acids for activation.
Major Products
Oxidation Products: : These can include aldehydes, ketones, or carboxylic acids.
Reduction Products: : Amines, deprotected sulfonamides.
Substitution Products: : Halogenated derivatives, nitro compounds.
Scientific Research Applications
This compound's unique structure lends itself to various scientific research applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential application in studying enzyme inhibition and protein binding due to its diverse functional groups.
Medicine: : Investigation into its potential as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can interact with proteins, enzymes, and receptors due to its sulfonamide group, which mimics certain biological substrates.
Pathways Involved: : It may inhibit specific enzymes by binding to their active sites, blocking substrate access, or altering enzyme configuration.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
2,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Highlighting Its Uniqueness
Structural Complexity: : The presence of both methoxy and dimethyl groups in the benzene ring adds to its uniqueness compared to similar compounds.
Functional Versatility: : The sulfonamide and sulfonyl groups provide a wide range of chemical reactivity, making it more versatile for different applications.
In essence, 2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and broad applicability in various scientific domains.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)20-16-8-7-15-6-5-9-21(17(15)12-16)27(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBYBQBVMFWXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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